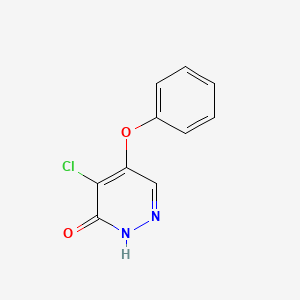

4-chloro-5-phenoxy-2H-pyridazin-3-one

Description

Contextualization within Nitrogen Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to organic and medicinal chemistry, forming the core structures of countless natural products and synthetic molecules. cbijournal.com Within this domain, six-membered rings containing two nitrogen atoms are known as diazines. prepchem.com Depending on the relative positions of the nitrogen atoms, three isomers are possible: pyridazine (B1198779) (1,2-diazine), pyrimidine (B1678525) (1,3-diazine), and pyrazine (B50134) (1,4-diazine). prepchem.com

The pyridazinone class is derived from pyridazine (1,2-diazine), featuring an oxygen-substituted ring. cbijournal.com Specifically, pyridazin-3(2H)-one is the more stable keto tautomer of 3-hydroxypyridazine. cbijournal.com The unique physicochemical properties of the pyridazine ring, such as a high dipole moment compared to its diazine isomers, make it an attractive component in drug design. pharmaffiliates.com The reactivity of the pyridazinone core can be readily tailored by introducing various substituents, allowing chemists to systematically modify its properties. This adaptability has cemented the pyridazinone scaffold's role as a key building block in the development of novel functional molecules. elsa-biotech.com

Historical Development and Significance of Pyridazinone Scaffolds in Academic Research

The academic exploration of pyridazines dates back to the classic investigations of Emil Fischer, who prepared the first pyridazine compound through the condensation of phenylhydrazine (B124118) and levulinic acid. Over the subsequent decades, interest in the chemistry of pyridazinone derivatives grew substantially, driven by the discovery of their significant biological and pharmacological potential. prepchem.com

The pyridazinone scaffold has been described as a "privileged scaffold" and a "wonder nucleus" in medicinal chemistry. prepchem.comcbijournal.com This distinction arises from its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. Academic research has extensively documented the synthesis of novel pyridazinone derivatives and investigated their potential applications. prepchem.com These investigations have revealed that compounds incorporating the pyridazinone core can exhibit cardiovascular, anti-inflammatory, analgesic, anticancer, antimicrobial, and herbicidal properties. cbijournal.comontosight.ainih.gov

The significance of this chemical class is underscored by its incorporation into several commercially successful drugs and numerous investigational compounds. prepchem.compharmaffiliates.com The versatility of the pyridazinone ring allows it to serve as a pharmacophoric element, enabling interactions with various biological targets and making it a focal point of sustained academic inquiry for biological, medicinal, and agricultural applications. prepchem.comcbijournal.com

Overview of 4-chloro-5-phenoxy-2H-pyridazin-3-one as a Subject of Academic Inquiry

While the broader pyridazinone class has been the subject of extensive research, academic inquiry into this compound specifically has been more focused, primarily positioning it as a synthetic intermediate or a member of compound libraries for screening. Its structure is characterized by a pyridazinone core with a chlorine atom at the 4-position and a phenoxy group at the 5-position.

Synthesis and Chemical Properties

The synthesis of this compound is not extensively detailed in dedicated publications but can be inferred from established reactions of its precursors. The common starting material for such compounds is 4,5-dichloro-2H-pyridazin-3-one. bldpharm.comfishersci.ca Academic literature demonstrates that the chlorine atom at the 5-position of the 4,5-dichloropyridazinone ring is susceptible to nucleophilic substitution. cbijournal.comresearchgate.net Research on analogous compounds shows that reacting 4,5-dichloropyridazinones with various nucleophiles, such as amines or phenols, selectively yields 5-substituted products. cbijournal.comresearchgate.netresearchgate.net Therefore, this compound is logically synthesized via the reaction of 4,5-dichloro-2H-pyridazin-3-one with phenol (B47542) in the presence of a base.

The chemical properties of the compound are defined by its functional groups: the heterocyclic pyridazinone ring, the reactive chlorine atom, and the phenoxy ether linkage. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are used to characterize the structure of this and related compounds. mdpi.comresearchgate.net

Focus of Academic Inquiry

Academic and industrial interest in this compound is primarily linked to its potential application in agriculture as a herbicide. nih.gov Research into pyridazinone derivatives has identified them as a promising class of herbicides that act by inhibiting phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. nih.gov Inhibition of PDS leads to the photooxidation of plant cells, resulting in a characteristic whitening or bleaching of the leaves. nih.gov

A significant body of research focuses on structurally related 3-phenoxy-pyridazine derivatives as potent PDS inhibitors. nih.gov In these studies, the pyridazine ring and the oxygen atom of the phenoxy group have been shown to form key interactions, such as hydrogen bonding, with amino acid residues within the enzyme's active site. nih.gov The investigation of compounds like this compound is thus a part of the broader academic and industrial effort to discover and optimize new herbicides for effective weed management in crops. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

5-chloro-4-phenoxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H7ClN2O2/c11-9-8(6-12-13-10(9)14)15-7-4-2-1-3-5-7/h1-6H,(H,13,14) |

InChI Key |

VWMWCPAGMRTIGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=O)NN=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 5 Phenoxy 2h Pyridazin 3 One

Foundational Synthetic Routes to the Pyridazinone Core Relevant to 4-chloro-5-phenoxy-2H-pyridazin-3-one

The construction of the pyridazinone ring is the cornerstone of synthesizing this compound. The process typically begins with the formation of a dichlorinated pyridazinone precursor, which then undergoes selective substitution.

Cyclization Reactions for Pyridazinone Ring Formation

The most prevalent and efficient method for forming the pyridazinone core involves the condensation cyclization of a suitable four-carbon dicarbonyl or equivalent precursor with a hydrazine (B178648) derivative. stackexchange.com A key starting material for this process is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid).

The reaction of mucochloric acid with a hydrazine, such as a phenylhydrazine (B124118), in an acidic medium like dilute sulfuric acid, leads to the formation of the corresponding N-substituted-4,5-dichloropyridazin-3(2H)-one. cbijournal.com This one-pot reaction proceeds by initial hydrazone formation followed by an intramolecular cyclization to yield the stable heterocyclic pyridazinone ring. cbijournal.com This approach is advantageous due to the commercial availability of mucochloric acid and the high yields often achieved. cbijournal.com Other methods for pyridazinone synthesis include inverse-electron-demand Diels-Alder reactions and cyclizations of β,γ-unsaturated hydrazones, which offer alternative pathways to functionalized pyridazine (B1198779) systems. organic-chemistry.org

Table 1: Representative Cyclization for Dichloropyridazinone Synthesis

| Precursors | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mucochloric acid, p-methylphenyl hydrazine | Diluted H₂SO₄ (3M), reflux, 2 h | 2-(4-methylphenyl)-4,5-dichloropyridazin-3-one | 96% | cbijournal.com |

Approaches for Introducing Halogen Substituents

For the synthesis of this compound, the chlorine substituents are typically incorporated from the outset by using a halogenated precursor like mucochloric acid. cbijournal.com This strategy ensures the presence of the necessary chloro groups on the pyridazinone core post-cyclization, creating the key intermediate, 4,5-dichloropyridazin-3(2H)-one.

Alternatively, halogenation can be achieved on a pre-formed pyridazinone ring. However, this can sometimes lead to mixtures of products and may require harsher conditions. Another method involves treating a pyridazinone derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert hydroxyl or oxo groups into chloro substituents. nih.govresearchgate.net For the specific target compound, starting with mucochloric acid is the more direct and regiochemically controlled approach. cbijournal.comresearchgate.net

Strategies for Phenoxy Group Installation via Nucleophilic Aromatic Substitution

The introduction of the phenoxy group at the C5 position of the pyridazinone ring is accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is central to the synthesis of the final product and relies on the electron-deficient nature of the 4,5-dichloropyridazin-3(2H)-one intermediate. The two chlorine atoms on the ring act as leaving groups, and the electron-withdrawing nature of the pyridazinone ring system facilitates the attack by a nucleophile.

In this step, the 4,5-dichloropyridazin-3(2H)-one is treated with a phenol (B47542) in the presence of a base, or with a pre-formed phenoxide salt. researchgate.net The reaction demonstrates significant regioselectivity. The nucleophilic attack preferentially occurs at the C5 position over the C4 position. This selectivity is attributed to the electronic environment of the pyridazinone ring, where the C5 position is more electrophilic and susceptible to nucleophilic attack. researchgate.net The reaction is typically carried out in a suitable solvent, and the choice of base and solvent can influence the reaction rate and yield. researchgate.net

Advanced Synthetic Approaches and Process Optimization for this compound

Optimizing the synthesis of this compound involves enhancing reaction efficiency, improving yields, and ensuring high regioselectivity. This can be achieved through the use of catalysts and advanced functionalization techniques.

Catalytic Enhancements in Synthesis

While many foundational syntheses of pyridazinones proceed without specific catalysts, modern organic synthesis increasingly employs catalytic methods to improve efficiency and mildness of reaction conditions. For instance, the cyclization step to form the pyridazinone ring can sometimes be facilitated by catalysts. Ruthenium and palladium catalysts have been explored in the synthesis of certain pyridazine derivatives, often enabling ring formation under milder conditions or from different precursors. liberty.edu Copper-catalyzed cyclization of β,γ-unsaturated hydrazones is another example of a catalytic approach to pyridazine synthesis. organic-chemistry.org While not explicitly documented for this compound, the application of transition-metal catalysis could potentially optimize the formation of the pyridazinone core or facilitate the subsequent C-O bond formation for the phenoxy group installation.

Regioselective Functionalization Techniques

The key to synthesizing this compound from a 4,5-dichloropyridazin-3(2H)-one precursor is achieving high regioselectivity in the nucleophilic aromatic substitution step. As discussed, the inherent electronic properties of the dichlorinated pyridazinone favor substitution at the C5 position. researchgate.net

Further control over regioselectivity can be exerted by carefully choosing the reaction conditions. Factors such as the nature of the nucleophile, the solvent, and the presence of specific substituents on the pyridazinone ring can influence which halogen is displaced. fao.orgmdpi.com For the reaction with phenols, the conditions are generally optimized to ensure that only one chlorine atom is substituted, leaving the C4-chloro group intact. This selective monofunctionalization is crucial for obtaining the desired product in high purity and yield. researchgate.netresearchgate.net

Table 2: Regioselective Substitution on a Dichloropyridazinone Precursor

| Substrate | Nucleophile | Reagents & Conditions | Major Product | Reference |

|---|---|---|---|---|

| 2-(4-methylphenyl)-4,5-dichloropyridazin-3-one | Substituted amines | Cs₂CO₃, Acetonitrile, reflux | 4-chloro-5-(amino)-2-(4-methylphenyl)pyridazin-3-one | cbijournal.com |

| 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one | Phenols | Base, organic solvent | Diphenoxy derivatives (substitution at C4, C5, and chloromethyl) | researchgate.net |

Green Chemistry Principles in Pyridazinone Synthesis

The application of green chemistry principles to the synthesis of pyridazinone derivatives aims to reduce the environmental impact by minimizing waste, using safer solvents, and improving energy efficiency. psu.eduresearchgate.net Key principles applicable to the synthesis of this compound and its analogs include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. psu.edu

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to minimize energy consumption. rjpn.org Microwave-assisted synthesis has emerged as a valuable tool in this context, often leading to shorter reaction times and higher yields.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. psu.edu

For instance, the synthesis of the precursor 4,5-dichloro-2H-pyridazin-3-one from mucochloric acid can be optimized by choosing reaction conditions that align with these principles, such as using water as a solvent and minimizing the use of harsh acids.

Derivatization and Analog Development from the this compound Scaffold

The this compound scaffold offers multiple reactive sites for chemical modification, allowing for the generation of diverse libraries of compounds. Key positions for derivatization include the pyridazinone nitrogen (N-2), the chloro group at C-4, and the phenoxy moiety at C-5.

Modifications at the Pyridazinone Nitrogen (N-2) Position

The nitrogen atom at the N-2 position of the pyridazinone ring is a common site for substitution, enabling the introduction of a wide range of functional groups. This is typically achieved through N-alkylation or N-arylation reactions.

N-Alkylation: The reaction of this compound with various alkyl halides in the presence of a base can yield N-substituted derivatives. For example, treatment with ethyl chloroacetate (B1199739) can introduce an ester functionality, which can be further modified. nih.gov

N-Arylation: The introduction of aryl or heteroaryl groups at the N-2 position is also a widely explored strategy. For instance, reaction with substituted phenylhydrazines can lead to N-phenyl derivatives, which have shown a range of biological activities.

| Reagent | Reaction Condition | Product |

| Ethyl chloroacetate | Base, reflux | 2-(2-ethoxy-2-oxoethyl)-4-chloro-5-phenoxy-2H-pyridazin-3-one |

| Benzyl bromide | Base, solvent | 2-benzyl-4-chloro-5-phenoxy-2H-pyridazin-3-one |

| 4-Methylphenylhydrazine | Acid, reflux | 4-chloro-5-phenoxy-2-(p-tolyl)-2H-pyridazin-3-one |

This table is illustrative and based on general reactions for N-substitution of pyridazinones.

Substituent Variations at the Chloro (C-4) Position

The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution (SNAr), making it a key handle for introducing structural diversity. mdpi.com A variety of nucleophiles can be employed to displace the chloride, leading to a wide array of 4-substituted pyridazinone derivatives.

Amination: The reaction with primary and secondary amines is a common transformation, yielding 4-amino-5-phenoxy-2H-pyridazin-3-one derivatives. These reactions are often carried out in the presence of a base and a suitable solvent. smolecule.com

Other Nucleophiles: Other nucleophiles such as alkoxides, thiophenols, and azides can also be used to displace the chlorine atom, further expanding the chemical space around the pyridazinone core. researchgate.net

| Nucleophile | Reaction Condition | Product |

| Pyrrolidine | Base, solvent | 4-(pyrrolidin-1-yl)-5-phenoxy-2H-pyridazin-3-one |

| Dimethylamine | Base, solvent | 4-(dimethylamino)-5-phenoxy-2H-pyridazin-3-one |

| Sodium methoxide | Solvent | 4-methoxy-5-phenoxy-2H-pyridazin-3-one |

| Thiophenol | Base, solvent | 4-(phenylthio)-5-phenoxy-2H-pyridazin-3-one |

This table provides examples of nucleophilic substitution at the C-4 position based on known reactivity of similar compounds.

Exploration of Structural Diversity within the Phenoxy Moiety (C-5)

The synthesis of this compound itself involves the reaction of a 4,5-dihalopyridazinone with a phenoxide. By employing substituted phenols in the initial synthesis, a variety of analogs with different substitution patterns on the phenoxy ring can be generated. This allows for the systematic exploration of the structure-activity relationship (SAR) associated with this part of the molecule.

For example, starting from 4,5-dichloro-2H-pyridazin-3-one, reaction with various substituted phenols (e.g., 4-fluorophenol, 3-chlorophenol, 4-methoxyphenol) in the presence of a base would yield the corresponding 5-(substituted phenoxy) derivatives. sci-hub.st

| Phenol | Base | Product |

| 4-Fluorophenol | K2CO3 | 4-chloro-5-(4-fluorophenoxy)-2H-pyridazin-3-one |

| 3-Chlorophenol | NaH | 4-chloro-5-(3-chlorophenoxy)-2H-pyridazin-3-one |

| 4-Methoxyphenol | Cs2CO3 | 4-chloro-5-(4-methoxyphenoxy)-2H-pyridazin-3-one |

This table illustrates the synthesis of C-5 phenoxy analogs.

Synthesis of Fused Pyridazinone Systems Incorporating the Core Structure

The this compound scaffold can also serve as a building block for the synthesis of more complex, fused heterocyclic systems. The reactive sites on the pyridazinone ring can be utilized to construct additional rings, leading to novel chemical entities.

For instance, the enaminone derived from a related pyridazinone has been shown to react with heterocyclic amines to form fused azolopyrimidine derivatives. nih.gov Similarly, intramolecular cyclization reactions involving substituents introduced at the N-2 or C-4 positions can be envisioned to create fused systems. An example could be the reaction of a 4-hydrazinyl-5-phenoxy-2H-pyridazin-3-one derivative with a dicarbonyl compound to form a pyridazino[4,5-c]pyridazine ring system.

Theoretical and Computational Investigations of 4 Chloro 5 Phenoxy 2h Pyridazin 3 One

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand (in this case, 4-chloro-5-phenoxy-2H-pyridazin-3-one) with the active site of a target protein. rsc.org

Typically, a molecular docking study for a compound like this compound would involve:

Target Identification and Preparation: Selecting a biologically relevant protein target and preparing its 3D structure, often obtained from a protein data bank.

Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.

Docking Simulation: Using specialized software to fit the ligand into the protein's binding site in various orientations and conformations.

Scoring and Analysis: Calculating the binding affinity for each pose, typically expressed in kcal/mol. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed.

Without specific studies on this compound, it is not possible to provide a data table of its binding affinities with any particular protein targets or a list of interacting amino acid residues.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. beilstein-journals.org By exploring the potential energy surface of a molecule, researchers can identify its stable conformations (local energy minima) and the energy barriers between them. This information is critical for understanding a molecule's flexibility and how it might interact with a biological target.

A conformational analysis of this compound would typically involve:

Systematic or Stochastic Search: Generating a wide range of possible conformations by systematically rotating rotatable bonds or using random sampling methods.

Energy Calculations: Calculating the potential energy of each conformation using molecular mechanics or quantum mechanics methods.

Energy Landscape Visualization: Plotting the energy of the conformations to visualize the energy landscape, identifying low-energy, stable conformers.

As no specific conformational analysis studies for this compound have been found, data on its stable conformers, relative energies, and dihedral angles cannot be presented.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are valuable for predicting the activity or properties of new, untested compounds.

Developing a QSAR or QSPR model for a series of compounds that includes this compound would require:

Data Set: A collection of structurally related molecules with experimentally determined biological activity or property data.

Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the observed activity or property.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Given the absence of published QSAR or QSPR studies involving this compound, no predictive models or associated statistical data can be reported. Research on other pyridazinone derivatives has shown the utility of 3D-QSAR pharmacophore modeling to predict the activity of novel compounds. nih.gov

Structure Activity Relationship Sar Studies of 4 Chloro 5 Phenoxy 2h Pyridazin 3 One Derivatives

Methodologies for Investigating SAR in Pyridazinone Series

A multi-faceted approach is typically employed to elucidate the SAR of pyridazinone derivatives. This involves a combination of computational modeling and experimental biological evaluation to build a comprehensive understanding of the chemical features required for activity.

Computational and In Silico Methods:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are frequently used to establish a mathematical correlation between the physicochemical properties of the pyridazinone derivatives and their biological activity. nih.gov Two-dimensional (2D-QSAR) models analyze parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric factors (molar refractivity) to predict activity.

3D-QSAR and Comparative Molecular Field Analysis (CoMFA): These more advanced methods, like CoMFA, provide a three-dimensional perspective by analyzing the steric and electrostatic fields surrounding the molecules. This helps to visualize regions where modifications would be favorable or unfavorable for biological activity, offering crucial insights for designing more active compounds. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. Pharmacophore models serve as templates for designing new derivatives with a higher probability of being active. nih.gov

Molecular Docking: Docking simulations are used to predict the preferred orientation of a pyridazinone derivative within the binding site of a target protein. This helps to rationalize observed SAR data at a molecular level and understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity.

Experimental Biological Assays:

In Vitro Assays: A wide range of in vitro tests are used to determine the biological activity of newly synthesized compounds. These include enzyme inhibition assays (e.g., for phosphodiesterases, kinases), radioligand binding assays to determine receptor affinity, and cell-based assays like the MTT assay to measure cytotoxicity against cancer cell lines. cbijournal.comsci-hub.st

Influence of Substituents on Biological Activity Profiles (General Principles)

The pyridazinone nucleus is a versatile scaffold whose biological profile is profoundly influenced by the nature and position of its substituents. sarpublication.commorressier.com The functionalization at the C-4, C-5, and N-2 positions allows for the fine-tuning of the molecule's steric, electronic, and hydrophobic properties, which in turn dictates its interaction with biological targets. This adaptability is the reason pyridazinone derivatives have been successfully developed for a multitude of applications, ranging from herbicides to anticancer and anti-inflammatory agents. scholarsresearchlibrary.comnih.govcbijournal.com

Role of Halogen Substituents at C-4

The chlorine atom at the C-4 position of the pyridazinone ring is a critical feature that significantly influences both the chemical reactivity and biological activity of the scaffold. It serves two primary roles in SAR studies:

Electronic Influence and Binding Interactions: The electronegative nature of the chlorine atom modulates the electronic distribution of the pyridazinone ring. This can be crucial for establishing favorable interactions within a biological target's binding site.

Synthetic Handle: The C-4 chlorine is an excellent leaving group, making it a key synthetic handle for introducing a wide variety of substituents at the adjacent C-5 position via nucleophilic substitution reactions. Many SAR studies on this scaffold begin with a 4,5-dichloro-pyridazin-3-one intermediate, where the C-5 chlorine is selectively replaced first, leaving the C-4 chlorine intact in the final active compounds. cbijournal.comsci-hub.st

While the 4-chloro substitution is common, the nature of the halogen at this position can be a critical determinant of potency. For instance, in a series of indole-functionalized pyridazinones developed as PDE4 inhibitors, the biological activity was highly dependent on the type of halogen, with the order of affinity being F > Br ≈ I. nih.gov This highlights that while chlorine is a common and effective substituent, other halogens can offer advantages or disadvantages depending on the specific biological target.

Effects of Phenoxy Group Modifications at C-5

The substituent at the C-5 position plays a pivotal role in defining the potency and selectivity of these compounds. While many studies involve replacing the phenoxy group with other moieties like cyclic or acyclic amines, research on derivatives where the phenoxy group itself is modified provides crucial SAR insights, particularly for herbicidal activity. cbijournal.com

Studies on 3-phenoxypyridazines have shown that substitutions on the phenoxy ring are critical for biological function. Key findings include:

Positional Importance: The position of the substituent on the phenoxy ring dramatically impacts herbicidal activity. Generally, ortho- and meta-substituted compounds show stronger activity, whereas para-substituted derivatives are often weak or inactive. tandfonline.com

Nature of Substituents: Electron-withdrawing groups on the benzene (B151609) ring of the phenoxy moiety have been found to be essential for high herbicidal activity. nih.gov For example, compounds with a trifluoromethyl (-CF3) group on the phenoxy ring exhibit potent activity. acs.orgsemanticscholar.org

Steric Effects: The size of the substituent can also be a factor. In some series, increasing the steric bulk on the phenoxy ring, such as with a 2-n-heptylphenoxy group, can lead to a decrease in activity. tandfonline.com

The following table summarizes the herbicidal activity of 3-phenoxypyridazines with different substituents on the phenoxy ring against barnyard grass.

| Compound | R (Substitution on Phenoxy Ring) | Herbicidal Activity (% Growth at 10⁻³ M) |

|---|---|---|

| 1 | H (Unsubstituted) | 0 |

| 2 | 2-CH₃ | 0 |

| 3 | 3-CH₃ | 14 |

| 4 | 4-CH₃ | 85 |

| 5 | 2-Cl | 8 |

| 6 | 3-Cl | 3 |

| 7 | 4-Cl | 79 |

Data adapted from a study on 3-phenoxypyridazines, demonstrating the general principle of phenoxy ring modification. tandfonline.com

Impact of N-Substitution (N-2) on Activity

In studies of 4-chloro-5-amino-2H-pyridazin-3-one derivatives, the nature of the aryl group at the N-2 position was critical for anticancer activity. For example, derivatives with a p-tolyl group or a 3-chloro-4-fluorophenyl group at N-2 were synthesized, and their subsequent modifications at the C-5 position led to compounds with potent cytotoxic and antiangiogenic effects. cbijournal.comsci-hub.st The substitutions on this N-2 aryl ring play an important role in orienting the molecule within its target and can influence properties like solubility and metabolic stability.

The presence of an acetamide (B32628) side chain linked to the N-2 position has also been shown to enhance the analgesic and anti-inflammatory properties of certain pyridazinone series, indicating that both aryl and alkyl substitutions at this position can be beneficial. morressier.com

| Compound Structure | N-2 Substituent (R) | C-5 Substituent (R') | Biological Activity (% Cytotoxicity vs. HEP3BPN 11) |

|---|---|---|---|

| p-tolyl | Piperidino | 76.78 |

| p-tolyl | Cyclopentylamino | 79.04 |

| 3-chloro-4-fluorophenyl | Morpholino | High |

| 3-chloro-4-fluorophenyl | (4-Boc-piperazin-1-yl) | Moderate |

Data adapted from studies on N-2 substituted 4-chloro-5-amino-pyridazinones. cbijournal.comsci-hub.st

Identification of Key Pharmacophoric Elements within the 4-chloro-5-phenoxy-2H-pyridazin-3-one Scaffold

Based on the collective SAR data, a general pharmacophore model for biologically active this compound derivatives can be proposed. This model highlights the essential structural features required for molecular recognition and biological activity.

The key pharmacophoric elements are:

Pyridazinone Core: This heterocyclic ring acts as the central scaffold, correctly positioning the other functional groups in three-dimensional space for optimal interaction with the biological target. The carbonyl group at C-3 and the nitrogen atom at N-2 are often involved in hydrogen bonding.

C-4 Halogen (Chlorine): A halogen, typically chlorine, at this position is a key feature. It acts as an important electronic modulator and potential halogen bond donor, contributing to binding affinity.

C-5 Aromatic System (Phenoxy Group): A substituted phenoxy group at C-5 is crucial. This element often inserts into a hydrophobic pocket of the target protein. The SAR data indicates that the substitution pattern on this phenoxy ring (e.g., ortho or meta electron-withdrawing groups) is a critical determinant of potency.

N-2 Substituent (Aryl Group): A substituted aryl ring at the N-2 position is another essential hydrophobic feature. This group helps to anchor the ligand in the binding site and allows for extensive modification to fine-tune activity, selectivity, and pharmacokinetic properties.

Together, these elements define a molecular template where the pyridazinone core provides the rigid framework, while the substituents at C-4, C-5, and N-2 provide the specific electronic, steric, and hydrophobic properties necessary for potent and selective biological activity.

Investigation of Biological and Agri Chemical Activities of 4 Chloro 5 Phenoxy 2h Pyridazin 3 One Pre Clinical and In Vitro Focus

Herbicidal Activity Research Potential

Pyridazinone derivatives are a well-established class of compounds with significant herbicidal properties. nih.govresearchgate.net The specific structural features of 4-chloro-5-phenoxy-2H-pyridazin-3-one suggest multiple potential modes of action that are critical targets for modern herbicides. Research has focused on its ability to inhibit essential plant enzymes and induce systemic resistance, highlighting its potential for broad-spectrum weed management.

Inhibition of Phytoene (B131915) Desaturase (PDS)

One of the most critical herbicidal targets is the enzyme Phytoene Desaturase (PDS). nih.govacs.org PDS is a key enzyme in the carotenoid biosynthesis pathway, which protects chlorophyll from photooxidation. nih.gov Inhibition of this enzyme leads to the accumulation of phytoene, a colorless precursor, and a subsequent deficiency in protective carotenoids. nih.govnih.gov This deficiency results in the rapid destruction of chlorophyll by sunlight, causing a characteristic "bleaching" effect on the plant tissues. nih.gov

Pyridazinone-based herbicides are known to target PDS. acs.org For instance, Norflurazon is a commercial pyridazine (B1198779) herbicide that functions as a PDS inhibitor. nih.govacs.org Studies on related chloro-substituted pyridazine derivatives have demonstrated that they can induce the downregulation of the PDS gene, leading to an accumulation of 15-cis-phytoene. nih.gov This disruption of the carotenoid pathway prevents photosynthesis, ultimately causing plant death. nih.gov The presence of a chlorine atom on the pyridazine ring, as in this compound, has been identified as a key feature for potent post-emergence herbicidal activity in related compounds. nih.gov

Inhibition of Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA Carboxylase (ACCase) is another vital enzyme for plant survival, playing the rate-limiting step in fatty acid synthesis. researchgate.netucanr.edu These fatty acids are essential for building cell membranes. ACCase-inhibiting herbicides block this pathway, preventing the production of new membranes required for cell growth, particularly in the rapidly dividing meristematic tissues. ucanr.edu This mode of action is primarily effective against grass species. ucanr.edu

While many commercial ACCase inhibitors belong to the aryloxyphenoxypropionate ("FOP") and cyclohexanedione ("DIM") chemical families, research has shown that pyridazinone derivatives also exhibit inhibitory activity against this enzyme. researchgate.netucanr.eduwikipedia.org Studies on cyclic keto-enol derivatives containing a pyridazinone moiety have confirmed their ability to inhibit blackgrass ACCase activity. researchgate.net The symptoms of ACCase inhibition appear several days after application and include the yellowing of new leaves and the eventual decomposition of the growing point, a symptom often referred to as "deadheart". ucanr.edu

Broad-spectrum Weed Control Efficacy in Greenhouse Models

The ultimate test of a potential herbicide is its efficacy against a range of weed species in a controlled environment. Greenhouse studies are fundamental for evaluating the spectrum of activity and potential crop selectivity. Research on pyridazinone derivatives has demonstrated significant efficacy against both broadleaf and grassy weeds through pre- and post-emergence applications.

For example, a study on a 6-chloro-pyridazine derivative showed 100% inhibition of the roots and stems of Echinochloa crus-galli (barnyard grass) and Portulaca oleracea (common purslane) in pre-emergence tests. nih.gov The same compound also demonstrated excellent post-emergence activity against broadleaf weeds. nih.gov In another study, a biaryl-pyridazinone derivative provided 90% to 100% control of several challenging weeds at an application rate of 37.5 g ai/ha, including Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), and Digitaria sanguinalis (large crabgrass). ntu.edu.sg

| Weed Species | Common Name | Type | Efficacy Noted | Reference Compound Class |

|---|---|---|---|---|

| Amaranthus retroflexus | Redroot Pigweed | Broadleaf | 90-100% inhibition | Biaryl-pyridazinone |

| Abutilon theophrasti | Velvetleaf | Broadleaf | 90-100% inhibition | Biaryl-pyridazinone |

| Portulaca oleracea | Common Purslane | Broadleaf | 100% inhibition | Chloro-pyridazine carboxamide |

| Echinochloa crus-galli | Barnyard Grass | Grass | 90-100% inhibition | Biaryl-pyridazinone |

| Digitaria sanguinalis | Large Crabgrass | Grass | 90-100% inhibition | Biaryl-pyridazinone |

Antimicrobial Research Potential (In-vitro)

In addition to their agrochemical applications, pyridazinone derivatives have been extensively investigated for their pharmacological potential, including antimicrobial activity. biomedpharmajournal.orgresearchgate.net The core structure is a viable pharmacophore for developing new agents to combat bacterial infections, a critical area of research given the rise of antibiotic resistance. researchgate.net

Antibacterial Activity Against Gram-positive and Gram-negative Strains

In-vitro screening of various pyridazinone derivatives has demonstrated significant activity against a wide range of pathogenic bacteria, encompassing both Gram-positive and Gram-negative strains. biomedpharmajournal.orgnih.gov The specific substitutions on the pyridazinone ring play a crucial role in determining the spectrum and potency of the antibacterial effect. nih.gov

For instance, certain synthesized derivatives have shown excellent activity against the Gram-positive Streptococcus pyogenes and the Gram-negative Escherichia coli. biomedpharmajournal.org Other studies have reported potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 4.52 μM. nih.govnih.gov The activity extends to other significant pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Bacillus subtilis. researchgate.netnih.gov This broad-spectrum potential makes the this compound scaffold a subject of interest for the development of new antibacterial agents.

| Bacterial Strain | Gram Type | Observed Activity | MIC Value (where reported) |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | Gram-positive | Potent Inhibition | 4.52 µM |

| Streptococcus pyogenes | Gram-positive | Excellent Activity | Not specified |

| Bacillus subtilis | Gram-positive | Active | 15.62 µg/mL |

| Escherichia coli | Gram-negative | Excellent Activity | 7.8 µM |

| Pseudomonas aeruginosa | Gram-negative | Active | 7.48 µM |

| Acinetobacter baumannii | Gram-negative | Potent Inhibition | 3.74 µM |

Antifungal Activity

Derivatives of pyridazin-3(2H)-one have demonstrated notable antifungal properties against various plant pathogenic fungi. In preliminary in-vitro screenings, several synthesized pyridazine derivatives exhibited weak to good antifungal activities. For instance, certain compounds showed inhibitory effects on the growth of G. zeae, F. oxysporum, and C. mandshurica. Specifically, compounds with modifications at the N-2 position of the pyridazinone ring, including the incorporation of 1,3,4-thiadiazole and 1,3,4-oxadiazole moieties, displayed promising antifungal potential nih.govnih.gov.

The antifungal activity is often attributed to the inhibition of crucial fungal enzymes. The introduction of specific substituents on the pyridazinone core can significantly influence the antifungal spectrum and potency. Research has shown that halogen and aryl substituted pyridazine derivatives can exhibit high fungicidal activities nih.gov.

Table 1: In-vitro Antifungal Activity of Selected Pyridazinone Derivatives

| Compound | Target Fungi | Inhibition (%) at 50 µg/mL |

|---|---|---|

| 3d | G. zeae | 45.1 |

| 3e | G. zeae | 43.8 |

| 6b | G. zeae | 40.4 |

| 3d | F. oxysporum | 38.2 |

| 3f | F. oxysporum | 44.2 |

| 7c | F. oxysporum | 43.1 |

| 3d | C. mandshurica | 43.5 |

| 3e | C. mandshurica | 40.6 |

| 3h | C. mandshurica | 47.8 |

> Data sourced from preliminary in-vitro antifungal activity tests.

Antimycobacterial Activity

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including pyridazinone derivatives. While specific data on this compound's antimycobacterial activity is not detailed in the provided context, the broader class of nitrogen-containing heterocycles is a significant area of research for new anti-tuberculosis drugs. For example, certain 1,2,3-thiadiazole-based hydrazone derivatives have shown potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv with minimal cytotoxicity mdpi.com. This highlights the potential of related heterocyclic structures in this therapeutic area.

Investigational Mechanism of Action (e.g., CYP51 Inhibition)

A key mechanism of action for many antifungal agents is the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes nih.govnih.gov. Azole antifungals are well-known inhibitors of CYP51 nih.govnih.gov. While the direct inhibition of CYP51 by this compound is not explicitly detailed, the structural features of pyridazinone derivatives make them candidates for investigation as potential CYP51 inhibitors. The design of novel azole derivatives often incorporates various heterocyclic scaffolds to enhance binding affinity and inhibitory activity against fungal CYP51 nih.gov. Molecular docking studies on other heterocyclic compounds, such as 2-oxazolines, have shown good affinity for the active site of CYP51 enzymes in Candida species mdpi.com. This suggests that pyridazinone-based compounds could also interact with and inhibit this crucial fungal enzyme.

Other Investigational Biological Activities (Pre-clinical/In-vitro)

Anti-inflammatory and Analgesic Research

Pyridazinone derivatives have been extensively studied for their anti-inflammatory and analgesic properties. Some pyridazinones are known to act as inhibitors of cyclooxygenase 2 (COX-2), an enzyme involved in inflammation and pain pathways nih.gov. This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) jscimedcentral.com. Research into various substituted pyridazinones has shown that they can possess potent analgesic activity with potentially fewer gastrointestinal side effects compared to traditional NSAIDs jscimedcentral.com. The pyridazinone structure is considered a valuable scaffold for the development of new anti-inflammatory therapeutics nih.gov.

Anticancer Research (In-vitro Cytotoxicity)

The anticancer potential of pyridazinone derivatives has been a significant area of investigation. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a variety of human cancer cell lines in vitro. For example, certain pyridazinone derivatives have shown cytotoxicity against leukemia, breast, and lung cancer cell lines, with some compounds exhibiting CC50 values in the low micromolar or even nanomolar range nih.gov. The mechanism of action can involve the induction of apoptosis and the accumulation of poly-ubiquitinated proteins nih.gov.

The substitution pattern on the pyridazinone ring plays a crucial role in determining the cytotoxic potency. For instance, a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives were synthesized and evaluated for their in-vitro cytotoxic activity against liver, breast, and leukemia cancer cells, with some derivatives showing promising results cbijournal.com.

Table 2: In-vitro Cytotoxicity of Selected Pyridazinone Derivatives Against Human Cancer Cell Lines

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| Pyr-1 | Leukemia (CEM, HL-60), Breast (MDA-MB-231, MDA-MB-468), Lung (A-549) | Potent Cytotoxicity |

| 4a | Liver (HEP3BPN 11) | Good Activity (76.78±0.1% inhibition) |

| 4e | Liver (HEP3BPN 11) | Good Activity (79.04±0.2% inhibition) |

| 4e | Breast (MDA 453) | Highest Cytotoxicity (73.09±0.10% inhibition) |

| 4g | Leukemia (HL 60) | High Cytotoxic Activity (76.33±0.10% inhibition) |

> Data represents a selection of findings from in-vitro studies.

Cardiovascular Research (e.g., Inotropic, Vasorelaxant, Platelet Aggregation Inhibition)

Pyridazinone derivatives have also been explored for their potential cardiovascular effects. Certain 4,5-dihydro-3(2H)pyridazinones have been identified as potent positive inotropes, meaning they increase the force of heart muscle contraction, which can be beneficial in conditions like congestive heart failure researchgate.netnih.gov. Additionally, some of these compounds exhibit vasodilating effects, which can help to lower blood pressure researchgate.netnih.govnih.gov.

Furthermore, the inhibition of platelet aggregation is another significant cardiovascular activity associated with pyridazinone derivatives. Several compounds have been shown to effectively inhibit platelet aggregation in vitro, suggesting their potential as anti-thrombotic agents researchgate.netnih.gov. The structural modifications on the pyridazinone core are critical for these cardiovascular activities, and ongoing research aims to optimize these properties for therapeutic applications nih.gov.

Enzyme Inhibition Studies (General)

Following a comprehensive review of available scientific literature, no specific preclinical or in-vitro studies detailing the enzyme inhibition activities of this compound were identified.

Research into the biological activities of pyridazinone derivatives is extensive, with various analogues showing a broad spectrum of pharmacological effects. These effects are often linked to the inhibition of specific enzymes. However, studies focusing explicitly on the enzyme inhibition profile of this compound are not present in the reviewed literature.

Therefore, no data on the specific enzymes inhibited by this compound, the extent of inhibition (such as IC50 values), or the nature of the inhibitory action can be provided at this time.

Data Table: Enzyme Inhibition by this compound

| Target Enzyme | Type of Inhibition | IC50 Value | Research Context |

| No data available | No data available | No data available | No data available |

Analytical Methodologies for Research on 4 Chloro 5 Phenoxy 2h Pyridazin 3 One

Spectroscopic Characterization Techniques (e.g., UV-Vis, Fluorescence) for Research Applications

Spectroscopic methods are fundamental in the characterization of newly synthesized pyridazinone derivatives, providing critical information about their electronic structure and properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy is a key technique used to study the electronic transitions within the 4-chloro-5-phenoxy-2H-pyridazin-3-one molecule. The pyridazinone core, being an aromatic heterocycle, exhibits characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the electronic nature of the substituents—the chloro, phenoxy, and carbonyl groups—and the solvent used for analysis. acs.org Theoretical and experimental studies on pyridazine (B1198779) and its derivatives show that absorption spectra are sensitive to solvent effects, which can cause shifts in the absorption maxima due to interactions between the solute and solvent molecules. acs.org For this compound, the UV spectrum is expected to display absorptions corresponding to π-π* and n-π* transitions, typical for such conjugated systems. researchgate.net

Fluorescence Spectroscopy offers a highly sensitive method for investigating the photophysical properties of molecules. While not all pyridazinone derivatives are inherently fluorescent, specific structural modifications can impart fluorescent properties. Research on other D–A (donor-acceptor) type pyridazine derivatives has shown that they can exhibit "turn-on" fluorescence in response to external stimuli like changes in pH. acs.org Protonation of the pyridazine ring can significantly alter the emission wavelength, leading to large Stokes shifts. acs.org Although specific fluorescence data for this compound is not extensively documented, this technique remains a valuable tool for studying its interaction with biological targets or for developing fluorescent probes based on its scaffold.

Other spectroscopic techniques routinely used to characterize the molecular structure of pyridazinone derivatives include Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), which together provide unambiguous confirmation of the compound's synthesis and purity. mdpi.comnih.gov

| Technique | Typical Observations for Pyridazinone Core | Information Gained |

|---|---|---|

| UV-Vis Spectroscopy | Absorption maxima (λmax) in the range of 250-350 nm | Electronic transitions (π-π, n-π), conjugation |

| Fluorescence Spectroscopy | Emission spectra dependent on structure and environment | Photophysical properties, molecular interactions |

| FT-IR Spectroscopy | Characteristic peaks for C=O (around 1650 cm⁻¹), C-Cl, C-O-C, and N-H/N-R bonds nih.gov | Presence of key functional groups |

| ¹H NMR Spectroscopy | Chemical shifts for aromatic and heterocyclic protons | Proton environment, molecular connectivity |

| ¹³C NMR Spectroscopy | Chemical shifts for carbonyl, aromatic, and heterocyclic carbons | Carbon skeleton of the molecule |

| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ or [M+Na]⁺ | Molecular weight and elemental composition nih.gov |

Chromatographic Separation and Purification Methods in Synthetic Research

Chromatographic techniques are indispensable for monitoring the progress of synthesis and for the isolation and purification of the target compound, this compound.

Thin Layer Chromatography (TLC) is a rapid and cost-effective method used extensively to monitor the progress of chemical reactions. rsc.orglibretexts.org In the synthesis of pyridazinone derivatives, TLC allows chemists to track the consumption of starting materials and the formation of the desired product. nih.govnih.gov By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., mixtures of hexane, ethyl acetate, or methanol), the different components separate based on their polarity. nih.gov The separated spots are then visualized under a UV lamp, providing a qualitative assessment of the reaction's completion. nih.gov

High-Performance Liquid Chromatography (HPLC) is the benchmark for the purification and purity assessment of synthesized compounds. nih.govsielc.com For pyridazinone derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile and water with additives like formic acid or sulfuric acid). sielc.com The high resolution of HPLC allows for the separation of the final product from residual reactants, byproducts, and other impurities. nih.gov Chiral HPLC, utilizing chiral stationary phases, has also been successfully used for the separation of enantiomers of certain optically active pyridazinone derivatives. nih.gov The purity of the collected fractions of this compound is typically confirmed by analyzing the peak area in the resulting chromatogram, often coupled with a UV detector set at a wavelength where the compound strongly absorbs. nih.gov

| Method | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| TLC | Silica Gel 60 F254 nih.gov | Hexane/Ethyl Acetate, Methylene Chloride/Methanol nih.gov | Reaction monitoring, qualitative purity check rsc.org |

| HPLC | C18 or other modified silica | Acetonitrile/Water or Methanol/Water gradients sielc.com | Purification, quantitative purity analysis nih.gov |

| Chiral HPLC | e.g., Chiralcel OJ, Chiralcel OF nih.gov | Hexane/Ethanol/2-Propanol nih.gov | Separation of enantiomers |

Advanced Detection and Quantification Techniques in Biological Matrices

To understand the pharmacokinetic profile of this compound, highly sensitive and selective analytical methods are required for its detection and quantification in complex biological matrices such as plasma, serum, or tissue homogenates. bioxpedia.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. bioxpedia.comddtjournal.comnih.gov This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation provided by tandem mass spectrometry. ddtjournal.com

The methodology generally involves the following steps:

Sample Preparation: The compound is first extracted from the biological matrix, commonly using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances like proteins and salts. nih.govscirp.org

Chromatographic Separation: The extracted sample is injected into an HPLC system (often an Ultra-Performance Liquid Chromatography, UPLC, system for faster analysis) to separate the parent compound from any potential metabolites. nih.gov

Ionization and Detection: The eluent from the HPLC column is directed to the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, which generates charged molecular ions of the analyte. nih.gov

Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a specific product ion is monitored for quantification. This process provides very high selectivity, minimizing interference from other components in the matrix. nih.gov

This LC-MS/MS approach allows for the accurate determination of the compound's concentration in biological samples over time, which is crucial for pharmacokinetic studies. nih.gov

| Parameter | Typical Conditions |

|---|---|

| LC System | UPLC/HPLC nih.gov |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Monitored Transition | Precursor Ion [M+H]⁺ → Specific Product Ion |

| Sample Preparation | Liquid-liquid extraction or Solid-phase extraction nih.gov |

Environmental Fate and Degradation Studies of 4 Chloro 5 Phenoxy 2h Pyridazin 3 One Excluding Ecotoxicity

Photodegradation Pathways and Stability

There is currently no available scientific literature detailing the photodegradation pathways or stability of 4-chloro-5-phenoxy-2H-pyridazin-3-one under various light conditions. Research on the susceptibility of this compound to photolysis in aquatic or terrestrial environments, the identification of its photoproducts, and the kinetics of its photodegradation have not been reported.

Biotransformation in Non-biological and Controlled Environmental Systems

Information regarding the biotransformation of this compound in non-biological and controlled environmental systems, such as microbial degradation in soil, is not present in the available scientific literature. There are no published studies that identify specific microorganisms capable of degrading this compound or elucidate the metabolic pathways involved in its biotransformation.

Persistence Studies in Abiotic and Controlled Biotic Environments

There is a lack of published research on the persistence of this compound in abiotic and controlled biotic environments. Consequently, data regarding its half-life in soil, water, or sediment under various environmental conditions are not available.

Based on a comprehensive review of existing scientific literature, there is a significant knowledge gap regarding the environmental fate and degradation of this compound. No studies were found that specifically investigate its photodegradation, biotransformation, or persistence. Therefore, to understand the environmental behavior of this compound, dedicated research in these areas is required.

Future Research Directions and Unexplored Avenues for 4 Chloro 5 Phenoxy 2h Pyridazin 3 One

Rational Design of Next-Generation Pyridazinone Analogues with Enhanced Specificity

The future development of 4-chloro-5-phenoxy-2H-pyridazin-3-one hinges on the rational design of new analogues with improved potency and, crucially, enhanced target specificity. Structure-activity relationship (SAR) studies on related pyridazinone derivatives have demonstrated that minor structural modifications can lead to significant changes in biological activity and selectivity. cu.edu.egresearchgate.net

Future research should systematically explore modifications at three key positions of the this compound scaffold:

Position 5 (Phenoxy Group): The phenoxy ring is a prime candidate for substitution. Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions could modulate the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity for specific biological targets, such as protein kinases or enzymes like cyclooxygenase (COX). cu.edu.eg For instance, studies on other pyridazinones have shown that para-substituents on an aryl ring can confer optimal inhibitory potency. cu.edu.eg

Position 4 (Chloro Group): While the chloro group is a key feature, replacing it with other halogens (F, Br, I) or with bioisosteric groups like a trifluoromethyl (CF₃) or cyano (CN) group could alter lipophilicity and binding interactions. Understanding the role of the halogen at this position is critical for optimizing activity, as seen in related 4-chloro-pyridazinone derivatives where this position is vital for cytotoxicity in cancer cell lines. cbijournal.comsci-hub.stnih.gov

Position 2 (N-H site): The nitrogen at position 2 is a handle for introducing a wide variety of substituents. Alkylation, arylation, or the addition of heterocyclic moieties at this position can significantly impact the compound's pharmacokinetic properties and target interactions. Research on other pyridazinones has shown that N-substitution is a common strategy to tune biological effects, including anti-inflammatory and MAO-inhibitory activities. mdpi.comnih.gov

A systematic SAR exploration, guided by co-crystal structures of lead compounds with their targets, would provide invaluable insights for designing next-generation analogues with superior specificity and reduced off-target effects. acs.org

| Modification Strategy | Rationale | Potential Outcome |

| Substitution on Phenoxy Ring | Modulate electronic and steric properties. | Enhanced target binding affinity and selectivity. |

| Replacement of 4-Chloro Group | Alter lipophilicity and hydrogen bonding potential. | Improved potency and modified pharmacokinetic profile. |

| Derivatization at N2-Position | Introduce diverse chemical functionalities. | Optimization of ADME properties and target engagement. |

Exploration of Multi-target Modulation Strategies

Chronic and complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govnih.gov Single-target drugs may have limited efficacy, paving the way for multi-target or dual-action agents. The pyridazinone scaffold is well-suited for this approach. nih.govrsc.org Future research on this compound should explore its potential as a core structure for multi-target modulators.

For example, by combining the pyridazinone core with other pharmacophores, hybrid molecules can be designed to simultaneously inhibit two or more relevant targets. Research has shown that pyridazinone derivatives can be designed as dual antimicrobial and anticancer agents or as dual inhibitors of enzymes like COX-1 and COX-2. nih.govrsc.org Another avenue involves designing molecules that inhibit a key enzyme while also modulating the activity of a related receptor. For instance, pyridazinone derivatives have been investigated as inhibitors of both kinases and pro-inflammatory cytokines, which could be a powerful strategy for treating inflammatory diseases. nih.gov

This strategy involves:

Identifying two or more validated targets in a specific disease pathway.

Designing hybrid molecules where the this compound moiety engages one target, and a linked pharmacophore engages a second target.

Optimizing the linker between the two pharmacophores to ensure proper orientation and binding at both target sites.

Such multi-target strategies could lead to compounds with enhanced therapeutic efficacy and a lower likelihood of developing drug resistance.

Integration of Advanced Computational Tools for Predictive Modeling and Lead Optimization

Modern drug discovery is heavily reliant on computational methods to accelerate the identification and optimization of lead compounds. tandfonline.comnih.gov Future research on this compound should fully integrate these tools.

Molecular Docking: Docking studies can predict the binding poses of this compound and its analogues within the active site of various biological targets. This helps in understanding key interactions (e.g., hydrogen bonds, hydrophobic interactions) and provides a rational basis for designing modifications to improve binding affinity. iajpr.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. tandfonline.comnih.gov These models correlate the structural features of a series of pyridazinone analogues with their biological activity, providing contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would be beneficial or detrimental to activity. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of binding poses predicted by docking and helping to calculate binding free energies. tandfonline.comnih.gov

By using this computational toolkit, researchers can prioritize the synthesis of the most promising analogues, reducing the time and cost associated with traditional trial-and-error approaches and improving the success rate of lead optimization. iajpr.com

| Computational Tool | Application in Pyridazinone Research | Benefit |

| Molecular Docking | Predict binding modes and identify key interactions with target proteins. | Guides rational design of analogues with improved affinity. |

| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models correlating structure with activity. | Prioritizes synthesis; provides a roadmap for structural modifications. |

| Molecular Dynamics | Assess the stability of ligand-protein complexes. | Confirms binding poses and provides deeper insight into interactions. |

Development of Novel and Sustainable Synthetic Pathways

To facilitate the exploration of diverse analogues of this compound, the development of efficient, cost-effective, and environmentally friendly synthetic methods is essential. Traditional multi-step syntheses can be time-consuming and generate significant waste.

Future research should focus on modern synthetic methodologies:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and improve the purity of pyridazinone products compared to conventional heating methods. asianpubs.orgnih.govtandfonline.comgeorgiasouthern.edu Applying this technology to the synthesis of this compound and its derivatives could significantly accelerate the drug discovery process.

Green Chemistry Approaches: The use of greener solvents (e.g., water, ethanol), solvent-free reactions (grinding), and one-pot reaction sequences aligns with the principles of sustainable chemistry. ekb.egresearchgate.net Developing such protocols for pyridazinone synthesis would minimize environmental impact and reduce production costs. ekb.eg

Polymer-Supported Synthesis: Solid-phase synthesis allows for the rapid generation of libraries of analogues and simplifies the purification process. Attaching a pyridazinone precursor to a polymer support enables the use of excess reagents to drive reactions to completion, with easy removal by filtration. routledge.com

These advanced synthetic strategies will be crucial for efficiently producing the diverse chemical matter needed for comprehensive SAR studies and biological screening.

Potential Applications in Emerging Agri-technologies and Materials Science

Beyond pharmaceuticals, the pyridazinone scaffold has established utility in agriculture and potential in materials science. scholarsresearchlibrary.comsarpublication.com

Agri-technologies: Pyridazinone derivatives are known to possess potent herbicidal activity. sarpublication.comnih.gov For example, Chloridazon, a pyridazinone herbicide, acts by inhibiting photosynthesis. researchgate.net Future research could evaluate this compound and its analogues for selective herbicidal activity against common weeds. google.comacs.org Furthermore, some pyridazines have shown utility as plant growth regulators, an area that remains largely unexplored for this specific compound. scholarsresearchlibrary.com Screening for such properties could open new avenues for its application in sustainable agriculture.

Materials Science: The rigid, aromatic nature of the pyridazinone ring makes it an interesting building block for novel polymers and functional materials. Research into pyridazine-containing polymers suggests potential applications in areas requiring high mechanical performance or specific electronic properties. scholarsresearchlibrary.com Exploring the incorporation of this compound into polymer backbones could lead to the development of new materials with unique thermal, optical, or conductive properties. The use of polymer-supported synthesis for pyridazine (B1198779) derivatives also highlights the intersection of these fields. routledge.com

Q & A

Q. What stability challenges arise during storage of this compound?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy can track photolytic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.